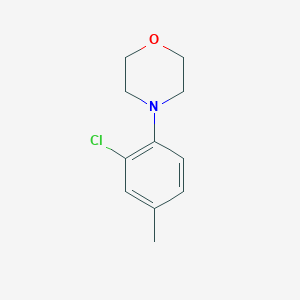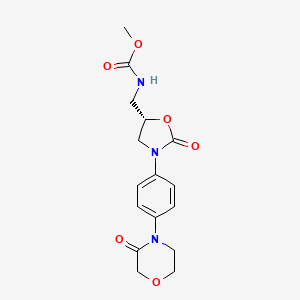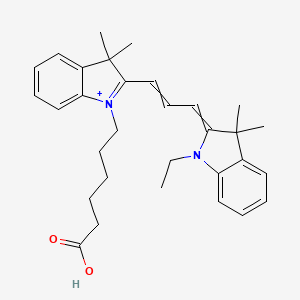
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to Cyanine 3 Monofunctional Hexanoic Acid Dye. It is known for its applications in the preparation of dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogs, which are used as substrates for DNA amplification and labeling by Taq polymerase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves the reaction of 1-ethyl-3,3-dimethylindolium with a hexanoic acid derivative. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the light-sensitive compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced forms, altering its optical properties.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, modifying its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to maintain the integrity of the light-sensitive dye.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct optical and chemical properties, making them useful in different applications.
Scientific Research Applications
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and markers for various chemical analyses.
Biology: Employed in DNA amplification and labeling, enabling the study of genetic material and cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological molecules.
Industry: Applied in the development of advanced materials and technologies, such as sensors and imaging devices.
Mechanism of Action
The mechanism of action of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets, such as nucleic acids and proteins. The dye binds to these targets, altering their optical properties and enabling their detection and visualization. The pathways involved include the incorporation of the dye into DNA or protein structures, where it acts as a fluorescent marker.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye include:
Cyanine 3 Monofunctional Hexanoic Acid Dye: A related compound with similar applications but different chemical properties.
Cyanine 5 Monofunctional Hexanoic Acid Dye: Another related dye with distinct optical characteristics, used in similar applications.
Uniqueness
This compound is unique due to its specific chemical structure, which provides distinct optical properties and reactivity. Its ability to form stable conjugates with nucleic acids and proteins makes it particularly valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C31H39N2O2+ |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
6-[2-[3-(1-ethyl-3,3-dimethylindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H38N2O2/c1-6-32-25-17-11-9-15-23(25)30(2,3)27(32)19-14-20-28-31(4,5)24-16-10-12-18-26(24)33(28)22-13-7-8-21-29(34)35/h9-12,14-20H,6-8,13,21-22H2,1-5H3/p+1 |
InChI Key |
WGLNVGXNVHWNGV-UHFFFAOYSA-O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
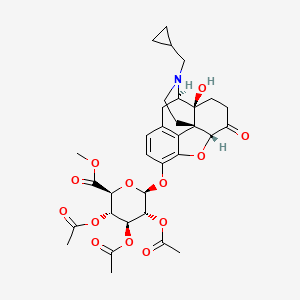
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
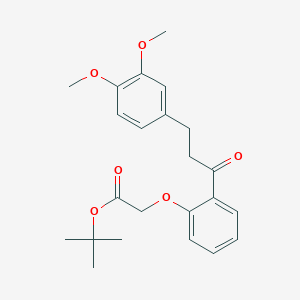
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
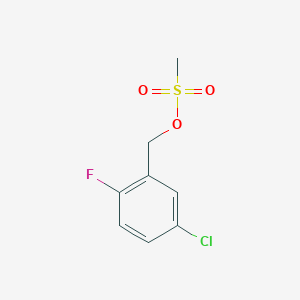
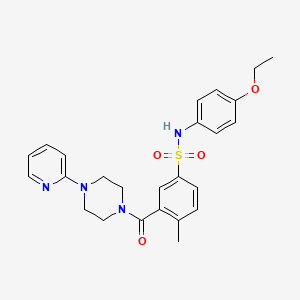
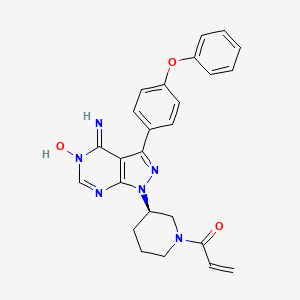
![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)

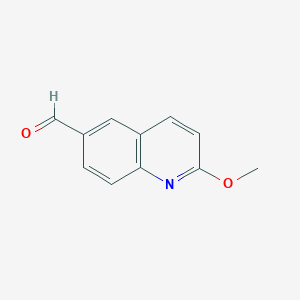
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
